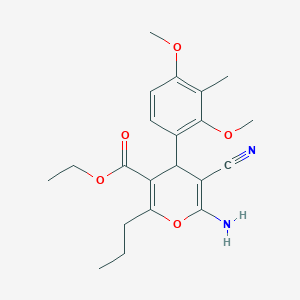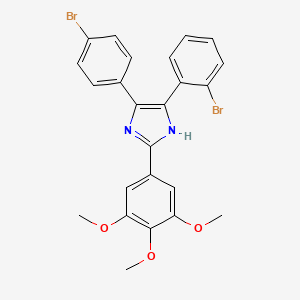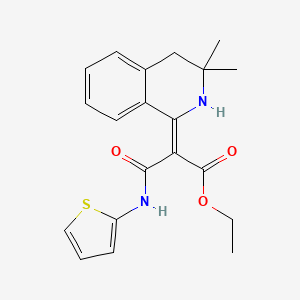
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMS 1940, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMS 1940 is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and memory in animal models.
Mécanisme D'action
DMS 1940 is a selective inhibitor of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By inhibiting N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, DMS 1940 increases the availability of glycine at the NMDA receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
DMS 1940 has been shown to increase extracellular glycine levels in the prefrontal cortex and hippocampus, two brain regions critical for cognitive function and memory. Additionally, DMS 1940 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. These biochemical and physiological effects contribute to the cognitive-enhancing and neuroprotective properties of DMS 1940.
Avantages Et Limitations Des Expériences En Laboratoire
DMS 1940 is a highly selective N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor that has been shown to be well-tolerated and safe in animal studies. It has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, the limitations of DMS 1940 include its poor solubility and stability, which may pose challenges in formulation and storage.
Orientations Futures
There are several future directions for the research and development of DMS 1940. One potential application is in the treatment of cognitive deficits in schizophrenia and other psychiatric disorders. Additionally, DMS 1940 may have potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to better understand the mechanism of action and optimize the pharmacological properties of DMS 1940.
Méthodes De Synthèse
The synthesis of DMS 1940 involves the reaction of N-(2-methoxyethyl)-N-(phenylsulfonyl)glycine with 2,3-dimethylphenyl isocyanate in the presence of a base. The resulting compound is then purified using column chromatography to obtain DMS 1940 in high yield and purity.
Applications De Recherche Scientifique
DMS 1940 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Additionally, DMS 1940 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-8-7-11-18(16(15)2)21(14-19(22)20-12-13-25-3)26(23,24)17-9-5-4-6-10-17/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQYSMCKVKADBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)

![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)